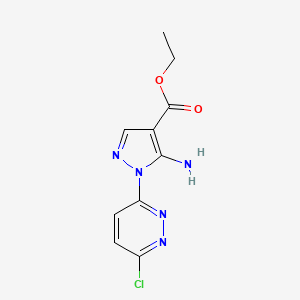![molecular formula C10H9N3O2 B2594113 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide CAS No. 1324083-61-5](/img/structure/B2594113.png)
2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridine ring, with a formyl group at the 3-position and an acetamide group at the 1-position. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
The primary targets of 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors due to their involvement in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent FGFR inhibitory activity, as demonstrated by its IC50 values against FGFR1–4 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are activated downstream of FGFR signaling. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that this compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide, like other 1H-pyrrolo[2,3-b]pyridine derivatives, has shown potent inhibitory activity against FGFR1, 2, and 3 . The compound interacts with these receptors, inhibiting their activity and thus affecting the downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . Furthermore, it has been observed to significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs and inhibiting their activity . This leads to a decrease in the activation of downstream signaling pathways, which are involved in cell proliferation, migration, and survival .
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors in the FGFR signaling pathway
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Ring: Starting from a suitable pyridine derivative, the pyrrole ring can be constructed through cyclization reactions.
Formylation: Introduction of the formyl group at the 3-position can be achieved using formylating agents such as Vilsmeier-Haack reagent.
Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: 2-(3-carboxy-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide.
Reduction: 2-(3-hydroxymethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the core structure but may have different substituents, leading to varied biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar fused ring system but with a pyrazine ring instead of a pyridine ring.
Uniqueness
2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is unique due to the specific positioning of the formyl and acetamide groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various fields.
属性
IUPAC Name |
2-(3-formylpyrrolo[2,3-b]pyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-9(15)5-13-4-7(6-14)8-2-1-3-12-10(8)13/h1-4,6H,5H2,(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXKVRLRUNJPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2C=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
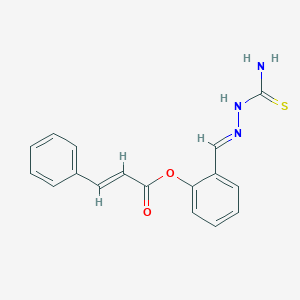
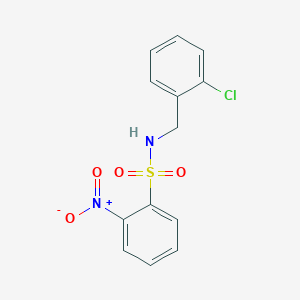
![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2594037.png)
![N'-[2-(4-chlorophenyl)ethyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2594039.png)
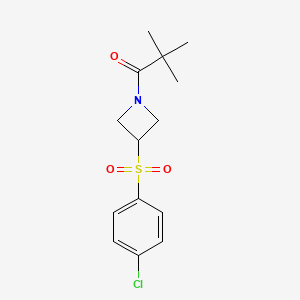
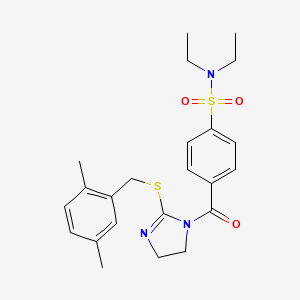
![N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B2594043.png)
![N-(3-chloro-2-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2594045.png)
![ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2594046.png)

![[5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2594048.png)
![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2594050.png)

